molecular formula C21H28BrNO B15187582 3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide CAS No. 102207-29-4

3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide

Cat. No.: B15187582
CAS No.: 102207-29-4
M. Wt: 390.4 g/mol
InChI Key: UXBXQFIZGAOVFH-UHFFFAOYSA-M
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Description

3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound features a piperidinium core substituted with a diphenylmethoxymethyl group and two methyl groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide typically involves the reaction of 1,1-dimethylpiperidinium with diphenylmethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to yield the bromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as different quaternary ammonium salts.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

    Hydrolysis: Products include the corresponding alcohol and piperidinium derivatives.

Scientific Research Applications

3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.

    Biology: Studied for its potential as an antimicrobial agent due to its quaternary ammonium structure.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetylpyridinium Chloride: Used in mouthwashes and antiseptics.

    Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst.

Uniqueness

3-(Diphenylmethoxymethyl)-1,1-dimethyl-piperidinium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenylmethoxymethyl group provides additional hydrophobic interactions, enhancing its efficacy in certain applications compared to other quaternary ammonium compounds.

Properties

CAS No.

102207-29-4

Molecular Formula

C21H28BrNO

Molecular Weight

390.4 g/mol

IUPAC Name

3-(benzhydryloxymethyl)-1,1-dimethylpiperidin-1-ium;bromide

InChI

InChI=1S/C21H28NO.BrH/c1-22(2)15-9-10-18(16-22)17-23-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,21H,9-10,15-17H2,1-2H3;1H/q+1;/p-1

InChI Key

UXBXQFIZGAOVFH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCC(C1)COC(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-]

Origin of Product

United States

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